molecular formula C15H23NO4S B2495891 N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 2034484-36-9

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2495891
CAS No.: 2034484-36-9
M. Wt: 313.41
InChI Key: GGHVBQMACHJLRU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamides represent a critical class of organo-sulfur compounds known for a wide spectrum of pharmacological activities. The prototypical sulfonamide structure contains a central sulfur atom with two doubly bonded oxygen atoms, bonded to a nitrogen atom and an aryl group . This core scaffold is known to interact with various enzymes and biological targets. Researchers have identified that sulfonamides can exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, making them useful for investigating treatments for conditions like inflammation, glaucoma, and bacterial infections . It is important to note that pharmacological properties are highly dependent on the specific substituents on the core structure. This particular compound features a 4-methylbenzenesulfonamide group linked to a 3-hydroxy-3-(oxan-4-yl)propyl chain. The tetrahydropyran (oxan-4-yl) and hydroxy group introduce distinct steric and electronic properties, as well as potential hydrogen-bonding capabilities, which can influence the compound's binding affinity, solubility, and overall pharmacokinetic profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-12-2-4-14(5-3-12)21(18,19)16-9-6-15(17)13-7-10-20-11-8-13/h2-5,13,15-17H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVBQMACHJLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s closest structural analogs include:

  • N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide : Features a phenyl group instead of the oxan-4-yl ring, altering steric and electronic properties.
  • N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides/ursolamides: Piperazinyl derivatives with demonstrated antimalarial activity (IC₅₀ values in the nanomolar range) .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: A pyrazolo-pyrimidinyl sulfonamide with a higher molecular weight (589.1 g/mol) and melting point (175–178°C) .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituent Melting Point/Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide ~325* Oxan-4-yl (tetrahydropyran) Not reported
N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide ~319 Phenyl Not reported
Piperazinyl betulinamide 1c ~600 (estimated) Piperazine IC₅₀ = 220 nM (antimalarial)
Pyrazolo-pyrimidinyl sulfonamide (Example 9) 589.1 Pyrazolo-pyrimidinyl MP: 175–178°C

*Estimated based on structural formula.

Functional Group Impact on Bioactivity

  • Oxan-4-yl vs. Phenyl : The tetrahydropyran ring in the target compound may improve water solubility compared to the hydrophobic phenyl group in N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide. This could enhance bioavailability in aqueous environments .
  • Piperazine vs. Oxan-4-yl: Piperazinyl derivatives (e.g., 1c, 2c) exhibit potent antimalarial activity due to the basic nitrogen facilitating target binding. The oxan-4-yl group, being non-basic, may redirect activity toward different targets, such as proteases or kinases .
  • Pyrazolo-pyrimidinyl Core: The sulfonamide in Example 53 () is part of a larger heterocyclic system, enabling π-π stacking and hydrogen bonding with biological targets.

Metabolic and Pharmacokinetic Considerations

  • The oxan-4-yl group’s ether oxygen may reduce oxidative metabolism compared to aliphatic chains, prolonging half-life.
  • Piperazinyl derivatives often undergo N-dealkylation, which could limit their metabolic stability relative to the target compound’s oxan-4-yl group .

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉N₃O₃S
  • Molecular Weight : 285.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzene sulfonamide with a suitable oxirane precursor. The process includes:

  • Formation of the oxirane ring : Using epichlorohydrin and a base.
  • Nucleophilic substitution : The hydroxyl group attacks the oxirane, leading to the formation of the desired sulfonamide.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)

In these studies, the compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high efficacy in inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of bacterial folic acid synthesis and interference with tubulin polymerization in cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites involved in these processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of sulfonamide derivatives, including this compound, against a panel of pathogenic bacteria. The results indicated that modifications to the sulfonamide group significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. The findings revealed that treatment led to G2/M phase cell cycle arrest in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of an amine intermediate and cyclization to form the oxane ring. Key steps require controlled reaction conditions (e.g., inert atmosphere, 60–80°C) to prevent side reactions. Purification often employs column chromatography, followed by characterization via 1H^1H-NMR and HPLC to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the sulfonamide group (-SO2_2NH-) and oxane ring protons. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 367.2). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .

Q. What biological activities are associated with this sulfonamide derivative?

Preliminary studies on structurally analogous sulfonamides suggest antimicrobial and anticancer potential. For example, chloro- and fluoro-substituted benzothiazole sulfonamides exhibit IC50_{50} values <10 µM against bacterial strains and cancer cell lines. Activity correlates with electronic properties of substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

Systematic optimization of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation) minimizes side reactions. Kinetic studies using in-situ IR or reaction calorimetry can identify rate-limiting steps. For example, maintaining pH 7–8 during sulfonylation reduces hydrolysis by-products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or substituent effects. Meta-analysis of structure-activity relationships (SAR) using computational tools (e.g., molecular docking) can highlight critical functional groups. For instance, electron-withdrawing substituents on the benzene ring enhance target binding affinity .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves aqueous solubility but may reduce blood-brain barrier penetration. Pharmacokinetic profiling in rodent models, including plasma half-life (t1/2_{1/2}) and clearance rates, guides lead optimization. For example, oxane ring methylation increases metabolic stability by reducing cytochrome P450 oxidation .

Methodological Considerations

Q. What experimental designs are recommended for assessing enzyme inhibition mechanisms?

Use steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki_i). Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinity. For allosteric inhibitors, molecular dynamics simulations reveal conformational changes in target enzymes .

Q. How can researchers validate target engagement in cellular models?

CRISPR/Cas9-mediated gene knockout or siRNA silencing of the putative target (e.g., carbonic anhydrase IX) confirms on-mechanism activity. Cellular thermal shift assays (CETSA) or biotinylated probe pull-downs provide direct evidence of compound-target interaction .

Data Interpretation and Reproducibility

Q. What factors contribute to variability in cytotoxicity assay results?

Cell line genetic drift, passage number, and culture media composition (e.g., fetal bovine serum lot) significantly impact IC50_{50} values. Standardize assays using reference compounds (e.g., doxorubicin) and replicate experiments across independent labs .

Q. How should researchers address solubility challenges in in vivo studies?

Formulate the compound as a nanoemulsion or cyclodextrin complex to enhance bioavailability. Pharmacokinetic studies in rodents with intravenous and oral administration routes compare absolute bioavailability (F%) and guide dosing regimens .

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